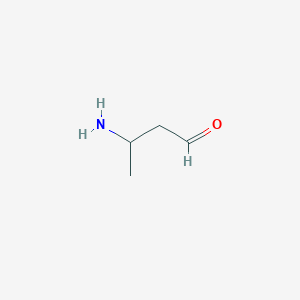
3-Aminobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobutanal is an organic compound with the molecular formula C4H9NO It is a derivative of butanal, where an amino group replaces one of the hydrogen atoms on the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminobutanal can be synthesized through several methods. One common approach involves the reduction of 3-aminobutyric acid. This process typically involves the use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 3-aminobutyric acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminobutanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3-aminobutanol using reducing agents such as LAH or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LAH, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: 3-Aminobutyric acid.
Reduction: 3-Aminobutanol.
Substitution: Various substituted butanal derivatives.
Wissenschaftliche Forschungsanwendungen
3-Aminobutanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Aminobutanal involves its interaction with various molecular targets and pathways. It can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. The compound can also form Schiff bases with aldehydes and ketones, which are important intermediates in many biological processes .
Vergleich Mit ähnlichen Verbindungen
3-Aminobutyric acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
3-Aminobutanol: Similar but with a hydroxyl group instead of an aldehyde group.
4-Aminobutanal: Similar but with the amino group on the fourth carbon instead of the third.
Uniqueness: 3-Aminobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
IUPAC Name |
3-aminobutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVYAPATCJLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)

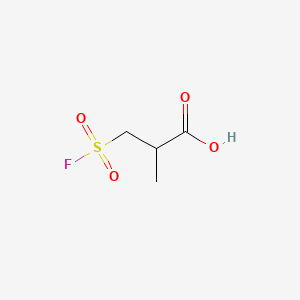

![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
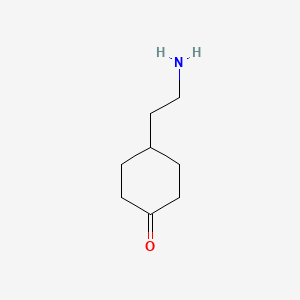
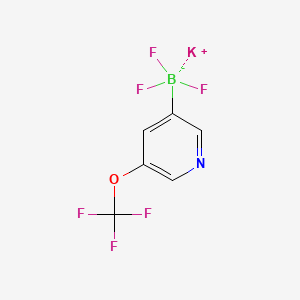
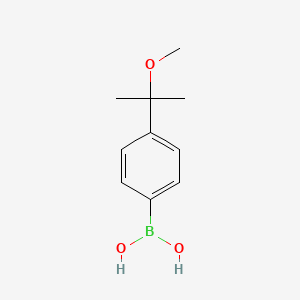
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
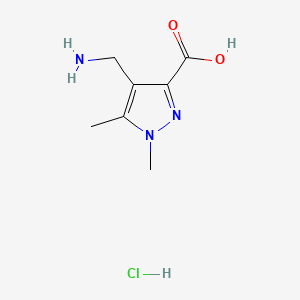
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
![methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B13470850.png)
